molecular formula C10H18Cl2N4 B2975167 3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride CAS No. 2171989-07-2

3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride

Cat. No.: B2975167
CAS No.: 2171989-07-2
M. Wt: 265.18
InChI Key: CJYQGBIRGFAQNO-UHFFFAOYSA-N
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Description

3-Cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride is a chemical compound with the molecular formula C₁₀H₁₆N₄. It is a derivative of triazolo[4,3-a]pyrazine, a class of heterocyclic aromatic organic compounds[_{{{CITATION{{{_2{Focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo-4 ...

Mechanism of Action

Target of Action

The primary target of 3-Cyclopentyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride is Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which are involved in the regulation of glucose metabolism .

Mode of Action

3-Cyclopentyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride acts as a DPP-4 inhibitor . By inhibiting DPP-4, it prevents the breakdown of incretin hormones, leading to increased levels of these hormones . This results in enhanced insulin secretion and decreased glucagon release, thereby regulating blood glucose levels .

Biochemical Pathways

The compound affects the incretin pathway . Incretin hormones, such as GLP-1 and GIP, are released by the intestine in response to food intake . These hormones stimulate insulin secretion from pancreatic beta cells. By inhibiting DPP-4, the compound prolongs the action of incretin hormones, leading to improved glucose control .

Pharmacokinetics

As a dpp-4 inhibitor, it is expected to have good oral bioavailability and a favorable adme profile .

Result of Action

The molecular effect of the compound’s action is the inhibition of DPP-4 enzyme activity . This leads to increased levels of incretin hormones, enhanced insulin secretion, and decreased glucagon release . The cellular effect is improved glucose control, which is beneficial in the treatment of type 2 diabetes .

Action Environment

The action of 3-Cyclopentyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride is influenced by various environmental factors. For instance, the presence of food in the intestine triggers the release of incretin hormones, which are the targets of this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions[_{{{CITATION{{{2{Focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo-[4 ...](https://link.springer.com/article/10.1007/s10593-023-03213-y). One common synthetic route includes the reaction of cyclopentylamine with a suitable triazole precursor in the presence of a dehydrating agent[{{{CITATION{{{2{Focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo-4 .... The reaction is usually carried out under reflux conditions to ensure complete cyclization[{{{CITATION{{{_2{Focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo-4 ....

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors[_{{{CITATION{{{2{Focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo-4 .... The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound[{{{CITATION{{{_2{Focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo-4 ....

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo-4 ....

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound[_{{{CITATION{{{_2{Focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo-4 ....

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions[_{{{CITATION{{{_2{Focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo-4 ....

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent[_{{{CITATION{{{_2{Focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo-4 ....

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound[_{{{CITATION{{{_2{Focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo-4 ....

Scientific Research Applications

Chemistry: In chemistry, 3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride is used as a building block for the synthesis of more complex molecules[_{{{CITATION{{{_2{Focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo-4 .... Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its pharmacological properties. It may be used as a precursor for the synthesis of pharmaceuticals targeting various diseases.

Industry: In the chemical industry, this compound is utilized in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

  • Piperazine-fused triazoles

  • Other cyclopentyl derivatives

  • Related triazolo[4,3-a]pyrazine compounds

Uniqueness: 3-Cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride stands out due to its specific structural features and potential applications. Its unique combination of a cyclopentyl group and a triazolo[4,3-a]pyrazine core makes it distinct from other compounds in its class.

Properties

IUPAC Name

3-cyclopentyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c1-2-4-8(3-1)10-13-12-9-7-11-5-6-14(9)10;;/h8,11H,1-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYQGBIRGFAQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NN=C3N2CCNC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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